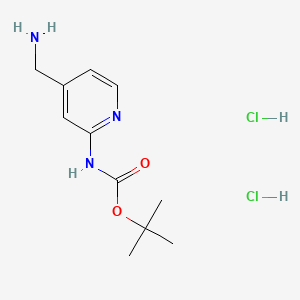

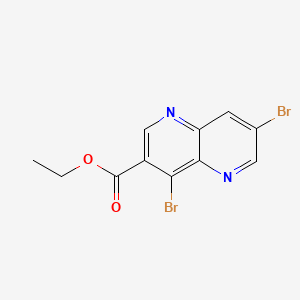

2-(Boc-amino)-4-(aminomethyl)pyridine dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

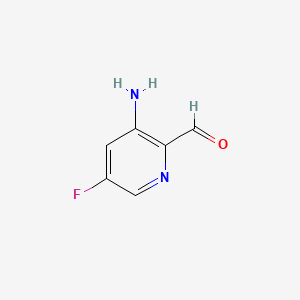

2-(Boc-amino)-4-(aminomethyl)pyridine dihydrochloride, also known as Boc-Pyr-NH2, is a reagent used in organic synthesis. It is a white crystalline solid that is soluble in water and organic solvents. Boc-Pyr-NH2 is a versatile reagent used in a variety of synthetic applications, ranging from the synthesis of peptides to the synthesis of heterocyclic compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, Boc-Pyr-NH2 has been used in the synthesis of peptide-based drugs and as a catalyst in organic reactions.

科学的研究の応用

Synthesis and Molecular Modeling

- Regioselective Amidomethylation: Research demonstrates the utility of related compounds in the regioselective amidomethylation of pyridines, showing the versatility of these compounds in creating aminomethylated pyridines for further synthetic applications. This approach offers a scalable method to obtain N-Boc analogues efficiently, highlighting the compound's importance in synthetic organic chemistry (Papaioannou et al., 2020).

- Molecular Modeling: A study on 4-(Boc-amino)pyridine, closely related to the queried compound, provides insights into its structure and spectroscopic properties through computational methods. This work showcases the potential of such compounds in nonlinear optical (NLO) applications, driven by their electronic and optical characteristics (Vural, 2015).

Materials Science and Coordination Chemistry

- Coordination Compounds: The formation of Mn(II) and Cd(II) thiocyanate coordination compounds with 4-(Boc-amino)pyridine underscores its role in developing materials with unique thermal, magnetic, and luminescence properties. Such studies highlight the potential of these compounds in creating new materials for technological applications (Suckert et al., 2017).

Peptide Chemistry and Bioorganic Applications

- Peptidomimetics Synthesis: The amino acid and peptide analogues research involving related pyrrolidinothieno[2,3-d]pyrimidine derivatives underlines the significance of Boc-protected amino compounds in synthesizing peptidomimetics. These applications demonstrate the compound's role in developing bioactive molecules and advancing peptide science (Bissyris et al., 2005).

Advanced Organic Syntheses

- Protected Amino Acids for Pseudopeptide Synthesis: The synthesis of novel amino acids like 4-Amino-3-(aminomethyl)benzoic acid and its protected derivatives for pseudopeptide synthesis illustrates the broader utility of Boc-protected aminomethyl pyridines in constructing complex bioorganic molecules. This approach paves the way for creating diverse peptidomimetics and exploring their biological activities (Pascal et al., 2000).

特性

IUPAC Name |

tert-butyl N-[4-(aminomethyl)pyridin-2-yl]carbamate;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2.2ClH/c1-11(2,3)16-10(15)14-9-6-8(7-12)4-5-13-9;;/h4-6H,7,12H2,1-3H3,(H,13,14,15);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPXSIFJOJBGGHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=CC(=C1)CN.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19Cl2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40712337 |

Source

|

| Record name | tert-Butyl [4-(aminomethyl)pyridin-2-yl]carbamate--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40712337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

161315-19-1 |

Source

|

| Record name | tert-Butyl [4-(aminomethyl)pyridin-2-yl]carbamate--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40712337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid](/img/structure/B572826.png)

![4-[2-(Boc-amino)ethoxy]benzamide](/img/structure/B572829.png)

![2-Iodo-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572830.png)